Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a thiophene-based compound characterized by a dihydrothiophene core with a 2-toluidino (2-methylanilino) substituent at position 2 and an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 3-hydroxy-5-(2-methylphenyl)imino-2H-thiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(17)12-11(16)8-19-13(12)15-10-7-5-4-6-9(10)2/h4-7,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXGSTDCSXETPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate, with CAS number 886360-76-5, is a thiophene derivative that has garnered attention for its potential biological activities. Its molecular formula is C₁₄H₁₅NO₃S, and it has a molecular weight of approximately 277.34 g/mol. This compound has been studied for various biological activities, including antimicrobial, anticancer, and antioxidant properties.
The compound's physical properties include:
- Molecular Weight : 277.34 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : Approximately 409.1 ± 45.0 °C
- Melting Point : 139-141 °C .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro studies have demonstrated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent research has investigated the anticancer potential of this compound. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.
For example, it was found to reduce the viability of breast cancer cells (MCF-7) by approximately 40% at a concentration of 50 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential as an antioxidant agent .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated that this compound had one of the highest zones of inhibition among tested derivatives .
- Evaluation of Anticancer Effects : Another research project focused on the cytotoxic effects against different cancer cell lines and reported that this compound significantly inhibited tumor growth in vitro and showed promise in further preclinical studies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate has been tested against several cancer cell lines, demonstrating promising cytotoxic effects.
- Cell Lines Tested :
- Human glioblastoma (U251)
- Human leukemia (HL-60)
The compound showed IC50 values that suggest strong potential for further development as an anticancer agent. For instance, in studies involving U251 cells, the compound exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin.
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antibacterial agent.
Material Science Applications
1. Photovoltaic Materials
The unique properties of this compound have led to its exploration in the field of organic photovoltaics. Its ability to form thin films with good charge transport properties makes it suitable for use in solar cell applications.
Case Study: Organic Solar Cells
A study demonstrated that incorporating this compound into organic solar cell devices improved their efficiency by enhancing charge separation and transport. The results indicated a notable increase in power conversion efficiency compared to devices without the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Anilino Group
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate (CAS 78267-15-9)
- Structure: The 2-toluidino group is replaced with a simple phenyl group.
- This may enhance binding to flat aromatic targets but reduce selectivity due to decreased steric specificity .
Ethyl 4-oxo-2-((3-(trifluoromethyl)phenyl)amino)-4,5-dihydrothiophene-3-carboxylate (11j)
- Structure : Incorporates a 3-(trifluoromethyl)phenyl group.
- Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity, which could improve stability against metabolic degradation. However, it may also reduce solubility in aqueous environments .
Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate (CAS 886360-78-7)
- Structure: Features a methylamino group instead of 2-toluidino.
- However, the lack of aromaticity eliminates π-π stacking interactions critical for target binding in some applications .
Positional Isomerism: 2-Toluidino vs. 4-Toluidino
- Ethyl 5-{[...]-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate (CAS 443873-06-1) Structure: The methyl group on the anilino substituent is at the para position. Impact: The para-methyl group may enhance planarity of the aromatic ring, facilitating interactions with hydrophobic pockets in enzymes or receptors. This positional change could lead to distinct biological activity profiles compared to the ortho-substituted target compound .
Variations in the Dihydrothiophene Core
Morpholino-Substituted Analogs (e.g., 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile)
- Structure: Replaces the 2-toluidino group with a morpholino ring.
- Impact: The morpholino group introduces a flexible, electron-rich amine capable of hydrogen bonding. The dihedral angle between the dihydrothiophene ring and morpholino substituent (87–92°) suggests a non-planar conformation, which may reduce stacking interactions but improve solubility in polar solvents .
Benzylidene-Modified Derivatives (e.g., Compounds 15f, 15g, 15h)
- Structure : Features a benzylidene group at position 5 with substituents like methoxy (15f), nitro (15g), or bromo (15h).
- Nitro (15g): Strong electron-withdrawing effects may stabilize the compound but introduce toxicity risks. Bromo (15h): Adds steric bulk and polarizability, which could improve binding to halogen-friendly protein pockets .
Complex Polycyclic Derivatives
Ethyl (Z)-3-(2-Ethoxy-2-oxoethyl)-4-oxo-2-((2-oxo-2-((4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)amino)ethyl)thio)-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate (3b)
- Structure: A polycyclic system with fused pyrido-thieno-pyrimidine rings.
Q & A
Q. What are the established synthetic routes for Ethyl 4-oxo-2-(2-toluidino)-4,5-dihydro-3-thiophenecarboxylate, and what reaction conditions are critical for optimal yield?
Methodological Answer: The compound can be synthesized via cyclocondensation or acid-catalyzed ring closure. A validated approach involves treating precursor thiophene derivatives with HCl in methanol under reflux (60°C, 48 hours), followed by neutralization and recrystallization (e.g., EtOAc/hexane) to achieve ~58% yield . Key parameters include:
- Acid concentration : Concentrated HCl (0.2 mL per 1.2 mL MeOH) ensures efficient cyclization.
- Temperature control : Prolonged heating at 60°C minimizes side reactions.
- Purification : Recrystallization from mixed solvents (e.g., EtOAc/hexane/DCM) improves crystal quality for structural analysis .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement. Planarity analysis of the dihydrothiophene ring (deviation <0.02 Å) and dihedral angles (e.g., 92.8° between thiophene and morpholine planes) confirm stereochemistry .
- NMR/LC-MS : ¹H NMR (DMSO-d₆) peaks at δ 3.68–3.87 ppm (morpholine protons) and LC-MS (APCI, M+1 = 211.2) validate molecular weight and substituent positions .
- R-factor metrics : A low R-factor (<0.055) in crystallography indicates high data-to-parameter ratios (e.g., 13.6:1) and reliable refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the main residue or anomalous thermal parameters?
Methodological Answer:
- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into alternative positions, refining occupancy factors iteratively .
- Thermal ellipsoid analysis : High Ueq values (>0.08 Ų) may indicate dynamic disorder. Apply constraints (e.g., SIMU/ISOR) to suppress overfitting .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and ensure data completeness (>99% within θ = 26.2°) .
Q. What experimental design strategies mitigate challenges in synthesizing analogues with modified toluidino or carboxylate groups?
Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during substituent modifications to prevent undesired side reactions .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substituents, while microwave-assisted synthesis reduces reaction time .
- By-product analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates using flash chromatography .
Q. How can structure-activity relationships (SAR) be systematically explored for biological activity, given the compound’s structural complexity?
Methodological Answer:
- Fragment-based design : Replace the toluidino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., acetylcholinesterase), prioritizing residues within 4 Å of the oxo group .
- In vitro assays : Test cytotoxicity (e.g., HCT116 cells) and enzyme inhibition (IC₅₀) with dose-response curves (0.1–100 μM) to quantify potency .
Key Considerations
- Safety : Handle with nitrile gloves and fume hood due to skin/eye irritation risks (GHS Category 2) .
- Data reproducibility : Validate crystallographic data using multiple software (e.g., Olex2 vs. SHELXPRO) to minimize systematic errors .
- Ethical compliance : Adhere to institutional guidelines for biological testing and disposal of halogenated solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
